![molecular formula C15H19N3OS B7591037 1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea](/img/structure/B7591037.png)
1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as CP-673451 and belongs to the class of kinase inhibitors.
Wirkmechanismus
The mechanism of action of 1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea involves the inhibition of kinase activity by binding to the ATP-binding site of the kinase. This leads to the suppression of downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis. The inhibition of these pathways ultimately leads to the suppression of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of several kinases, leading to the suppression of tumor growth and angiogenesis. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea in lab experiments is its high potency and specificity for inhibiting kinase activity. This makes it a valuable tool for studying the role of kinases in various biological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea. One direction is to study its potential therapeutic applications in other diseases such as cardiovascular diseases and neurodegenerative diseases. Another direction is to study its potential synergistic effects with other drugs in combination therapy. Additionally, further research is needed to optimize the synthesis method and improve the solubility of this compound for use in lab experiments.
Synthesemethoden
The synthesis of 1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea involves the reaction of 3-(3-methylsulfanyl-cyclopentyl)urea with 3-cyanobenzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammatory disorders, and cardiovascular diseases. This compound has been shown to inhibit the activity of several kinases such as platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor (VEGFR), and fibroblast growth factor receptor (FGFR). Inhibition of these kinases leads to the suppression of tumor growth and angiogenesis, making this compound a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
1-[(3-cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-20-14-6-5-13(8-14)18-15(19)17-10-12-4-2-3-11(7-12)9-16/h2-4,7,13-14H,5-6,8,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSTXXVGWZPVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCC(C1)NC(=O)NCC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]acetamide](/img/structure/B7590958.png)
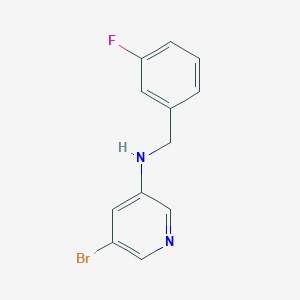
![1h-Pyrrolo[3,2-b]pyridine-6-carboxamide](/img/structure/B7590973.png)
![N-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]quinoline-2-carboxamide](/img/structure/B7590979.png)
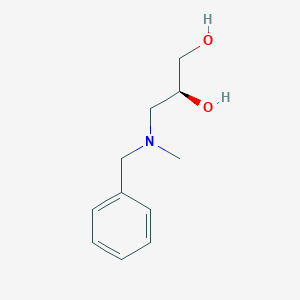
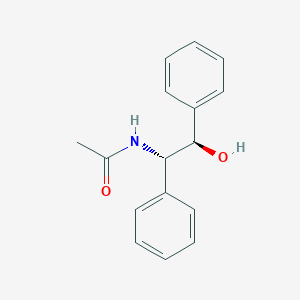
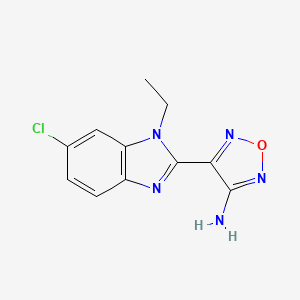
![2-[(2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B7591019.png)
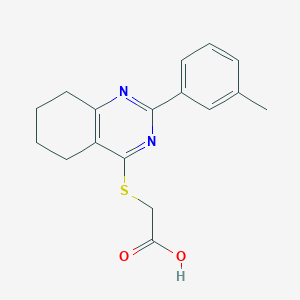
![N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7591025.png)
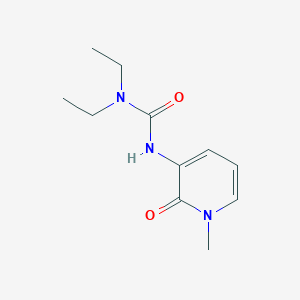
![N-[2-(oxolan-2-yl)ethyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7591052.png)

